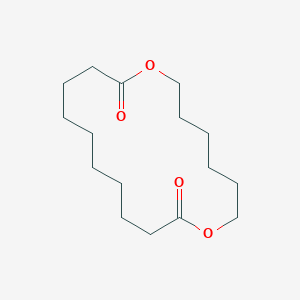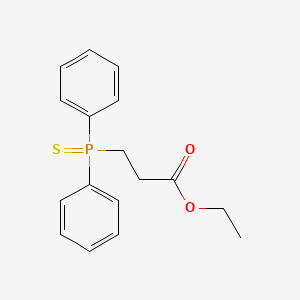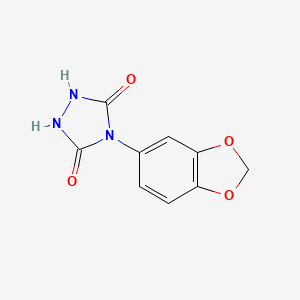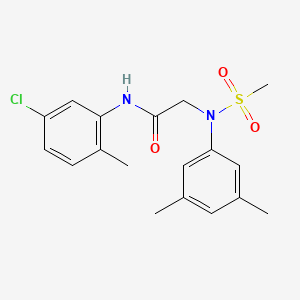
1,8-dioxacyclooctadecane-9,18-dione
Übersicht
Beschreibung
1,8-dioxacyclooctadecane-9,18-dione, commonly known as DCD, is a cyclic organic compound with a molecular formula of C10H16O4. It is a white crystalline powder that is soluble in water and has been widely used in scientific research due to its unique chemical properties. DCD has been synthesized using various methods, and its applications in scientific research are diverse.
Wissenschaftliche Forschungsanwendungen
DCD has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent for various organic compounds and as a reagent in organic synthesis. DCD has also been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis. In addition, DCD has been used as a building block for the synthesis of various cyclic compounds.
Wirkmechanismus
The mechanism of action of DCD is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. DCD has been shown to react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. In addition, DCD has been shown to undergo ring-opening reactions with various reagents, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCD are not well understood, but studies have suggested that it may have potential therapeutic applications. DCD has been shown to have antimicrobial properties, and it has been proposed as a potential treatment for bacterial infections. In addition, DCD has been shown to have antitumor activity, and it has been proposed as a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DCD has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water and various organic solvents, making it a versatile reagent for various chemical reactions. However, DCD has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis can be challenging. In addition, DCD can be toxic at high concentrations, and caution should be taken when handling it.
Zukünftige Richtungen
For DCD research include the development of new synthesis methods, the exploration of new applications, and further studies on its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1,8-dioxacyclooctadecane-9,18-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c17-15-11-7-3-1-2-4-8-12-16(18)20-14-10-6-5-9-13-19-15/h1-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWPIGKEISLSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCCCCOC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

